Cas no 1069763-49-0 (4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide)

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide is a heterocyclic organic compound featuring a fused indazole core with a carboxamide functional group. Its partially saturated structure enhances stability while retaining reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid scaffold and hydrogen-bonding capability facilitate interactions with biological targets, supporting its use in medicinal chemistry for drug discovery. Its synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored properties. High purity grades are available to meet research and industrial requirements, ensuring reproducibility in applications such as kinase inhibitor development and bioactive molecule design.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide structure
1069763-49-0 structure
Product Name:4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
CAS No:1069763-49-0
MF:C8H11N3O
MW:165.192441225052
MDL:MFCD22373672
CID:1077583
PubChem ID:28358792
Update Time:2025-06-23

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
    • 4,5,6,7-Tetrahydro-2H-indazole-3-carboxamide
    • MFCD22373672
    • CS-0440718
    • SCHEMBL17883347
    • SCHEMBL25334427
    • AKOS015991366
    • EG-0033
    • 1069763-49-0
    • MDL: MFCD22373672
    • Inchi: 1S/C8H11N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,9,12)(H,10,11)
    • InChI Key: YAEKCJDZRSHZSN-UHFFFAOYSA-N
    • SMILES: O=C(C1C2=C(CCCC2)NN=1)N

Computed Properties

  • Exact Mass: 165.090211983g/mol
  • Monoisotopic Mass: 165.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 71.8Ų

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM238887-1g
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0 95%
1g
$319 2021-08-04
Chemenu
CM238887-5g
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0 95%
5g
$732 2021-08-04
TRC
T061380-250mg
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0
250mg
$ 355.00 2022-06-03
TRC
T061380-500mg
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0
500mg
$ 590.00 2022-06-03
Apollo Scientific
OR310027-500mg
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0
500mg
£186.00 2024-05-25
Apollo Scientific
OR310027-1g
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0
1g
£250.00 2024-05-25
Chemenu
CM238887-1g
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0 95%
1g
$319 2023-02-03
Chemenu
CM238887-5g
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
1069763-49-0 95%
5g
$732 2023-02-03
abcr
AB338356-500 mg
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide, 97%; .
1069763-49-0 97%
500mg
€315.00 2023-06-21
abcr
AB338356-1 g
4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide, 97%; .
1069763-49-0 97%
1g
€478.80 2023-06-21

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1069763-49-0)4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
Order Number:A1104399
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):307.0
Email:sales@amadischem.com

Additional information on 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide

Recent Advances in the Study of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide (CAS: 1069763-49-0)

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide (CAS: 1069763-49-0) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

One of the most notable aspects of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide is its structural versatility, which allows for modifications to enhance its pharmacokinetic and pharmacodynamic properties. Recent synthetic chemistry efforts have focused on optimizing the yield and purity of this compound, as well as developing scalable production methods. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its molecular structure and ensure batch-to-batch consistency.

In the realm of biological research, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide has shown promising activity as an inhibitor of specific enzymes and signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting protein kinases involved in cancer cell proliferation. The compound exhibited selective inhibition, reducing tumor growth in preclinical models without significant off-target effects. These findings suggest its potential as a lead compound for anticancer drug development.

Another area of interest is the compound's neuroprotective properties. Research published in ACS Chemical Neuroscience in early 2024 revealed that 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide could modulate glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study reported that the compound reduced oxidative stress and neuronal apoptosis in vitro, paving the way for further investigations into its therapeutic potential for neurological disorders.

Despite these promising results, challenges remain in the clinical translation of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical and clinical testing. Recent pharmacokinetic studies have explored formulation strategies, including nanoparticle-based delivery systems, to improve the compound's absorption and distribution profiles.

In conclusion, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide (CAS: 1069763-49-0) represents a promising candidate for drug development across multiple therapeutic areas. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological properties. The compound's versatility and biological activity make it a valuable subject for future studies, with the potential to yield innovative treatments for complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1069763-49-0)4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide
A1104399
Purity:99%
Quantity:1g
Price ($):307.0
Email